2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide

Physicochemical characterization Process chemistry Salt-form screening

This brominated arylthioether amidoxime is the para-bromo member of the antimicrobial and antiplatelet series disclosed in US3933912A. Its thioether linkage and N-hydroxyacetimidamide moiety create a dual-pharmacophore scaffold that cannot be replicated by para-chloro (mp ~155 °C, HCl salt) or non-thioether analogs. Procure the free-base form (mp 82–85 °C) for direct amide coupling to the pyrazole core of KR-33493 (KM-819), enabling parallel analog generation without deprotection. Essential for determining bromine’s SAR contribution versus chlorine in zone-of-inhibition and ADP-induced platelet aggregation models.

Molecular Formula C8H9BrN2OS
Molecular Weight 261.14 g/mol
Cat. No. B13606185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide
Molecular FormulaC8H9BrN2OS
Molecular Weight261.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SCC(=NO)N)Br
InChIInChI=1S/C8H9BrN2OS/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
InChIKeyJPKBJWCEMMZOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide (CAS 50837-18-8): Physicochemical and Structural Baseline for Procurement Decisions


2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide (CAS 50837-18-8; synonym: 2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide; molecular formula C₈H₉BrN₂OS; molecular weight 261.14 g/mol) is a brominated arylthioether-substituted amidoxime first disclosed in US patent US3933912A as an antimicrobial and antiplatelet aggregation agent [1]. The compound features a thioether (-S-) bridge linking a para-bromophenyl ring to an N-hydroxyacetimidamide moiety, a bifunctional architecture that distinguishes it from both non-thioether amidoximes and other halogen-substituted analogs. Commercial availability exists at 97–98% purity from multiple research chemical suppliers . The free base melts at 82–85°C, a property that directly impacts purification strategy and salt-form selection [1].

Why 2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide Cannot Be Interchanged with In-Class Analogs Without Experimental Validation


The 4-bromophenylthio-acetamidoxime scaffold occupies a narrow and non-interchangeable region of chemical space. Substituting the para-bromo with para-chloro changes the melting point by approximately 70°C and alters both the free base vs. salt-form preference and the halogen-bond donor strength [1]. Removing the thioether sulfur entirely (i.e., moving to 2-(4-bromophenyl)acetamidoxime, CAS 422560-40-5) eliminates a key hydrogen-bond acceptor and metal-chelation site while raising the melting point by approximately 50°C and reducing molecular weight by 32 Da . Relocating bromine from the para to the meta position (CAS 1344683-51-7) preserves molecular weight but alters dipole moment and steric presentation to biological targets . Each of these seemingly minor structural perturbations can negate the specific biological activity profiles reported in the foundational patent literature for this compound class, making untested substitution scientifically unsound [1].

Quantitative Differentiation Evidence: 2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide vs. Closest Analogs


Melting Point Depression of ~70°C vs. 4-Chloro Analog Enables Milder Purification and Salt-Selection Flexibility

The free base of 2-((4-bromophenyl)thio)-N-hydroxyacetimidamide melts at 82–85°C, whereas the corresponding 4-chloro analog is reported exclusively as the hydrochloride salt melting at 153–155°C under identical synthetic and characterization conditions [1]. This approximately 70°C melting point differential reflects the influence of the heavier, more polarizable bromine substituent on crystal lattice energy. The lower melting point of the bromo free base facilitates recrystallization under milder thermal conditions and provides access to a free-flowing solid without mandatory salt formation, an option not available for the chloro congener in the same experimental context [1].

Physicochemical characterization Process chemistry Salt-form screening

Thioether Sulfur Bridge Adds 32 Da Molecular Weight and a Hydrogen-Bond Acceptor/Metal-Chelation Site Absent in Non-Thioether 4-Bromoacetamidoxime

2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide (MW 261.14 g/mol) contains a thioether sulfur atom that is absent in the otherwise structurally analogous 2-(4-bromophenyl)acetamidoxime (MW 229.07 g/mol, CAS 422560-40-5) [1]. The sulfur atom contributes an additional 32 Da and introduces a polarizable hydrogen-bond acceptor and a soft metal-coordination site (thiophillic) that the methylene-bridged analog cannot provide. The melting point shifts from 132–134°C (non-thioether) to 82–85°C (thioether), consistent with altered intermolecular interactions conferred by the sulfur atom [1]. Amidoxime-thioether hybrid scaffolds have been explicitly noted for their versatility in heterocyclic synthesis and metal-chelation applications [2].

Medicinal chemistry Ligand design Coordination chemistry

Antimicrobial Class Activity: Chloro Analog Oxime Demonstrates Broad-Spectrum Urinary-Tract Antimicrobial Zones (20–24 mm); Bromo Analog Belongs to Same Pharmacophore Class

In the patent US3933912A, the 4-chloro analog of this compound class—2-(4-chlorophenylthio)acetamidoxime hydrochloride—produced zones of inhibition measuring 20 mm (E. coli), 24 mm (Pseudomonas aeruginosa), and 19 mm (Proteus vulgaris) in a mouse urinary-excretion antimicrobial assay following oral administration at 60 mg/kg [1]. In contrast, the corresponding 4-chloro amidine (non-oxime) yielded zones of only 12, 8, and 8 mm against the same organisms under identical conditions, establishing the amidoxime functional group as crucial for antimicrobial potency within this series [1]. Additionally, complete inhibition of S. aureus, B. subtilis, T. mentagrophytes, C. pelliculosa, P. pullulans, C. ips, and C. fragrans was achieved at 500 ppm with the tert-butylphenylthio analogs in the same patent, demonstrating broad class-level antimicrobial coverage [1]. The 4-bromo analog belongs to this same acetamidoxime class and is explicitly named as a prepared compound within the patent [1].

Antimicrobial screening Urinary tract infection Microbiology

Antiplatelet Aggregation Class ED₅₀ Range (40–160 mg/kg p.o. in Mice) with Amidoxime Superiority Over Amidine Form

The US3933912A patent reports that several substituted phenylthioacetamidine and acetamidoxime compounds were tested for protection against ADP-induced thrombotic response in mice, with ED₅₀ values (oral dose protecting 50% of animals from 0.25 mmol/kg i.v. ADP challenge) of 40, 71, 160, 57, and 47 mg/kg for the series [1]. The same patent demonstrates that 2-(4-chlorophenylthio)acetamidoxime hydrochloride produced substantially larger antimicrobial urinary excretion zones (20–24 mm) than its amidine counterpart (8–12 mm), implying superior oral bioavailability and/or intrinsic potency for the oxime form [1]. The 4-bromophenylthio acetamidoxime was explicitly synthesized within this antiplatelet program and represents the bromine-substituted member of the active series [1]. The bromine atom may further enhance target binding through halogen-bonding interactions with platelet P2Y or fibrinogen receptor sites, a hypothesis testable through procurement of this specific analog [1].

Platelet aggregation Thrombosis models Cardiovascular pharmacology

Established Synthetic Intermediate for the FAF1 Inhibitor KR-33493 (KM-819): A Validated Entry Point into Programmable Cell-Death Pharmacology

2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide serves as the key synthon for constructing the 4-bromophenylthioacetyl moiety present in KR-33493 (also known as KM-819; CAS 1021497-97-1), a potent small-molecule inhibitor of Fas-associated factor 1 (FAF1) . KR-33493 has demonstrated the ability to prevent dopaminergic neuronal cell death and promote degradation of α-synuclein in preclinical models of Parkinson's disease, with subacute oral toxicity studies in rats and dogs showing no test article-related adverse changes in hematology, serum biochemistry, or urinalysis at tested doses [1]. The amidoxime compound is therefore not merely a theoretical building block but a validated entry point into an established medicinal chemistry program with documented in vivo pharmacology. Analogs lacking the thioether bridge or bearing alternative halogen substituents would generate different final compounds (e.g., 4-chloro-KR-33493 or des-thio-KR-33493), which would require independent SAR validation [2].

FAF1 inhibition Parkinson's disease Apoptosis Chemical biology probe

Procurement-Relevant Application Scenarios for 2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide Based on Quantitative Evidence


Halogen-Dependent Structure-Activity Relationship (SAR) Studies in Antimicrobial Phenylthioacetamidoxime Series

Investigators seeking to quantify the contribution of the para-halogen substituent to antimicrobial potency should procure this compound as the bromine-containing member of the series defined in US3933912A. The patent provides quantitative zone-of-inhibition data for the 4-chloro analog (20/24/19 mm against E. coli/Ps. aeruginosa/Proteus vulgaris at 60 mg/kg p.o.) and demonstrates that the 4-chlorophenoxy and 4-methylphenylthio analogs are completely inactive (0 mm), establishing that both the thioether linkage and the halogen substituent are essential pharmacophoric elements [1]. Incorporating the 4-bromo analog into this SAR matrix enables determination of whether the heavier, more polarizable bromine improves or attenuates antimicrobial activity relative to chlorine, a question directly relevant to lead optimization decisions [1].

FAF1-Targeted Chemical Probe Development for Neurodegeneration Research

For groups developing chemical probes targeting Fas-associated factor 1 (FAF1) in Parkinson's disease or related synucleinopathies, this amidoxime is the validated precursor for constructing the 4-bromophenylthioacetyl moiety of KR-33493 (KM-819) . Unlike de novo synthesis of the warhead fragment, procurement of the pre-formed amidoxime enables direct amide coupling to the pyrazole-carboxylic acid core, reducing synthetic step count and enabling parallel analog generation. The documented in vivo safety profile of KR-33493 in rat and dog subacute toxicity studies provides confidence that the bromophenylthio scaffold is compatible with advanced preclinical development [2].

Dual-Pharmacophore (Amidoxime + Thioether) Coordination Chemistry and Prodrug Design

The combination of an N-hydroxyacetimidamide moiety (a known zinc-binding group and NO-release prodrug handle) with a thioether sulfur (a soft-metal coordination site) creates a dual-pharmacophore architecture absent in non-thioether amidoximes [1][3]. Researchers exploring metal-chelating inhibitor design (e.g., HDAC, carbonic anhydrase, or matrix metalloproteinase inhibitors) can exploit the orthogonal coordination preferences of oxygen/nitrogen (amidoxime) and sulfur (thioether) within a single small molecule. The free-base form (mp 82–85°C) is amenable to solution-phase parallel synthesis without the additional deprotection step required for hydrochloride salts of the 4-chloro analog (mp 153–155°C, isolated exclusively as the HCl salt) [1].

Antiplatelet Aggregation Probe with Defined In Vivo ED₅₀ Benchmarking Class

For cardiovascular pharmacology groups studying ADP-induced platelet aggregation, this compound represents the bromine-substituted member of a class with established in vivo ED₅₀ benchmarks (40–160 mg/kg p.o. in the mouse ADP-challenge model) [1]. The patent data demonstrate that the amidoxime form is pharmacokinetically favored over the amidine form, and that the 4-chloro analog is orally active with measurable urinary excretion of active antimicrobial agent [1]. Procuring the 4-bromo analog enables direct comparative assessment of halogen-dependent antiplatelet potency and oral bioavailability within a pharmacologically validated scaffold, without the confounding factor of amidine-to-amidoxime functional group variation [1].

Quote Request

Request a Quote for 2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.